molecular formula C18H30ClNO2 B12776111 DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride CAS No. 87253-03-0

DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride

Cat. No.: B12776111
CAS No.: 87253-03-0
M. Wt: 327.9 g/mol
InChI Key: NLVMZHPORXEJFY-UHFFFAOYSA-N
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Description

DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride is a chemical compound that belongs to the class of esters It is characterized by the presence of an amino group, a phenyl group, and an octyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride typically involves the esterification of DL-4-Amino-4-phenylbutyric acid with octanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of trimethylchlorosilane and methanol has been reported as an efficient system for the esterification process .

Chemical Reactions Analysis

Types of Reactions

DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active DL-4-Amino-4-phenylbutyric acid, which can then interact with various biological pathways. The amino group allows for potential binding to proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    DL-4-Amino-4-phenylbutyric acid: The parent compound without the ester group.

    DL-4-Amino-4-phenylbutyric acid methyl ester: A similar ester with a shorter alkyl chain.

    DL-4-Amino-4-phenylbutyric acid ethyl ester: Another ester variant with a different alkyl chain length.

Uniqueness

DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride is unique due to its longer octyl ester chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

87253-03-0

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

octyl 4-amino-4-phenylbutanoate;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-10-15-21-18(20)14-13-17(19)16-11-8-7-9-12-16;/h7-9,11-12,17H,2-6,10,13-15,19H2,1H3;1H

InChI Key

NLVMZHPORXEJFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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